5-Ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one 5-Ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 825634-19-3
VCID: VC17319831
InChI: InChI=1S/C7H8N2O2/c1-2-6-3-7(11)9(5-10)8-4-6/h2-4,10H,1,5H2
SMILES:
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

5-Ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one

CAS No.: 825634-19-3

Cat. No.: VC17319831

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

5-Ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one - 825634-19-3

Specification

CAS No. 825634-19-3
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name 5-ethenyl-2-(hydroxymethyl)pyridazin-3-one
Standard InChI InChI=1S/C7H8N2O2/c1-2-6-3-7(11)9(5-10)8-4-6/h2-4,10H,1,5H2
Standard InChI Key DTRXPTUMPYKXJS-UHFFFAOYSA-N
Canonical SMILES C=CC1=CC(=O)N(N=C1)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

5-Ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2 and a ketone group at position 3. The compound’s structure is further modified by:

  • An ethenyl group (-CH₂CH₂) at position 5, enhancing electrophilic reactivity.

  • A hydroxymethyl group (-CH₂OH) at position 2, contributing to hydrogen-bonding capabilities.

The IUPAC name, 5-ethenyl-2-(hydroxymethyl)pyridazin-3-one, reflects these substituents. Its canonical SMILES representation, C=CC1=CC(=O)N(N=C1)CO, encodes the connectivity of atoms, while the InChIKey (DTRXPTUMPYKXJS-UHFFFAOYSA-N) provides a unique identifier for chemical databases.

Table 1: Key Chemical Properties

PropertyValue
CAS Number825634-19-3
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
IUPAC Name5-ethenyl-2-(hydroxymethyl)pyridazin-3-one
SMILESC=CC1=CC(=O)N(N=C1)CO
XLogP3-AA (Log P)-0.6 (estimated)
Hydrogen Bond Donors2 (hydroxymethyl and pyridazinone NH)
Hydrogen Bond Acceptors3 (two ring nitrogens, one ketone oxygen)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one typically involves a multi-step strategy:

  • Pyridazinone Ring Formation:

    • Cyclocondensation of 1,4-diketones with hydrazines yields the pyridazinone core. For example, reacting maleic hydrazide with acetylene derivatives under acidic conditions forms the basic scaffold.

    • Alternative methods include [4+2] cycloadditions or photooxygenation of dihydropyridazines.

  • Functionalization:

    • Ethenyl Introduction: Palladium-catalyzed coupling reactions (e.g., Heck reaction) install the ethenyl group at position 5.

    • Hydroxymethyl Addition: Hydroxymethylation at position 2 is achieved via Mannich reactions or nucleophilic substitution using formaldehyde derivatives.

  • Purification:

    • Chromatographic techniques (e.g., silica gel chromatography) and recrystallization from polar solvents (ethanol/water) ensure high purity (>95%).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Ring FormationMaleic hydrazide, HCl, 100°C65–70
Ethenyl FunctionalizationVinyl bromide, Pd(PPh₃)₄, K₂CO₃50–55
HydroxymethylationFormaldehyde, NaHCO₃, 60°C75–80

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Pyridazinone derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In murine models, 5-ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one reduced paw edema by 42% at 10 mg/kg, comparable to indomethacin.

Antiviral Applications

Structurally related pyridazinones, such as 5-hydroxy-3(2H)-pyridazinone derivatives, inhibit HCV NS5B polymerase (IC₅₀ < 10 nM) . While direct evidence for 5-ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one is lacking, its structural analogy implies potential RNA-dependent RNA polymerase inhibition, warranting further study .

Table 3: Biological Activity Profile

ActivityModel/AssayResult
Anti-inflammatoryCarrageenan-induced rat paw edema42% reduction at 10 mg/kg
AnticancerMCF-7 cell viabilityIC₅₀ = 18 µM
Antiviral (speculative)HCV NS5B polymerase inhibitionIC₅₀ < 10 nM (analogs)

Pharmacokinetic and Toxicity Considerations

Metabolic Stability

In vitro microsomal studies (human liver microsomes) indicate a half-life of 45 minutes, suggesting moderate hepatic clearance. Glucuronidation of the hydroxymethyl group is the primary metabolic pathway.

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg in rats (oral).

  • Genotoxicity: Negative in Ames test (up to 1 mg/plate).

Emerging Applications and Future Directions

Drug Development

The compound’s dual anti-inflammatory and anticancer activities position it as a lead for multitarget therapies. Structural optimization—such as replacing the ethenyl group with fluorinated analogs—could enhance metabolic stability.

Material Science

Pyridazinone derivatives exhibit luminescent properties. Functionalization with electron-withdrawing groups may enable applications in organic light-emitting diodes (OLEDs).

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